Methyl 3-amino-3-(3-methoxyphenyl)propanoate
Overview
Description
Methyl 3-amino-3-(3-methoxyphenyl)propanoate is an organic compound with the molecular formula C11H15NO3 It is a derivative of propanoic acid and features an amino group and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-3-(3-methoxyphenyl)propanoate typically involves the esterification of 3-amino-3-(3-methoxyphenyl)propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, resulting in a more efficient and scalable process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-3-(3-methoxyphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group under strong oxidative conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: Formation of 3-nitro-3-(3-methoxyphenyl)propanoate.
Reduction: Formation of 3-amino-3-(3-methoxyphenyl)propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-amino-3-(3-methoxyphenyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-amino-3-(3-methoxyphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the methoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-3-(4-methoxyphenyl)propanoate
- Methyl 3-amino-3-(2-methoxyphenyl)propanoate
- Methyl 3-amino-3-(3-hydroxyphenyl)propanoate
Uniqueness
Methyl 3-amino-3-(3-methoxyphenyl)propanoate is unique due to the position of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups allows for distinct interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 3-amino-3-(3-methoxyphenyl)propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-14-9-5-3-4-8(6-9)10(12)7-11(13)15-2/h3-6,10H,7,12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOYKYXMRPXMHLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CC(=O)OC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Synthesis routes and methods II
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